Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-

説明

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

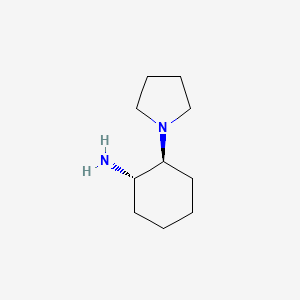

The compound is characterized by a cyclohexane ring substituted with a pyrrolidinyl group. Its stereochemistry (1S,2S) indicates specific three-dimensional arrangements that can influence its biological effects. The compound is often referred to in studies related to sigma receptors and has shown promise in various pharmacological assays.

Cyclohexanamine derivatives interact with several molecular targets, primarily sigma receptors. Research indicates that these compounds can act as both agonists and antagonists at these receptors, influencing neurotransmitter release and potentially modulating pain and mood disorders. The mechanism involves the inhibition of inositol phosphate production in response to muscarinic receptor stimulation, highlighting its role in neurotransmission modulation .

Pharmacological Effects

- Sigma Receptor Interaction : Studies have shown that cyclohexanamine derivatives exhibit high affinity for sigma receptors with Ki values in the nanomolar range. This interaction is crucial for their effects on motor behavior and potential therapeutic applications in neuropharmacology .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in animal models, suggesting their potential utility in treating neurodegenerative diseases .

- Antitumor Activity : Certain studies have indicated that cyclohexanamine derivatives may possess antiproliferative effects against various cancer cell lines, although further research is needed to elucidate the specific pathways involved .

Toxicological Considerations

Cyclohexanamine can be irritating to the skin and mucous membranes. Acute exposure may lead to symptoms such as drowsiness, respiratory distress, and gastrointestinal disturbances . Safety data sheets recommend caution during handling due to its corrosive nature.

Case Studies

-

In Vitro Studies : A recent study evaluated the cytotoxicity of various cyclohexanamine derivatives against cancer cell lines. The results indicated that certain analogs showed significant inhibitory effects on cell proliferation with IC50 values ranging from 0.648 to 8.586 mmol/L over 72 hours .

Compound IC50 (mmol/L) at 24h IC50 (mmol/L) at 48h IC50 (mmol/L) at 72h Compound 1 1.271 0.938 0.648 Compound 2 4.646 1.389 1.130 Matrine 8.586 5.402 5.336 - Animal Models : In vivo experiments have demonstrated that microinjection of specific cyclohexanamine derivatives into rat brain regions resulted in dose-dependent alterations in behavior, further supporting their role as sigma receptor ligands .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- is . The compound features a cyclohexane ring substituted with a pyrrolidine moiety. Its stereochemistry is critical for its biological activity and receptor interactions.

Pharmacological Studies

Cyclohexanamine derivatives have been investigated for their potential roles as therapeutic agents. Research has indicated that compounds with similar structures can exhibit various pharmacological activities:

- Kappa-Opioid Receptor Binding : Studies have shown that Cyclohexanamine derivatives can bind to kappa-opioid receptors, which are implicated in pain regulation and mood disorders. Understanding these interactions is crucial for developing new analgesics with fewer side effects than traditional opioids.

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, potentially useful in preventing oxidative stress-related diseases. For instance, complexes formed with transition metals like Ru(II) have shown better antioxidant capacity than traditional antioxidants .

Drug Development

Cyclohexanamine derivatives serve as intermediates in synthesizing various pharmaceuticals. Notably:

- Mucolytics and Bronchodilators : Compounds derived from cyclohexanamine have been used to develop drugs that alleviate respiratory conditions by breaking down mucus and relaxing bronchial muscles .

- Analgesics : The synthesis of analgesic drugs has been facilitated by cyclohexanamine derivatives, contributing to pain management therapies .

Synthesis of Complex Molecules

Cyclohexanamine is an essential building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Formation of Sulfenamide-Based Reagents : Cyclohexanamine is utilized in creating sulfenamide reagents that are crucial for the vulcanization process in rubber manufacturing .

- Corrosion Inhibitors : The compound's amine functionality allows it to act as an effective corrosion inhibitor in industrial applications .

Case Study 1: Analgesic Development

A study on the binding affinity of cyclohexanamine derivatives to kappa-opioid receptors highlighted their potential as new analgesics. The research demonstrated that specific modifications to the cyclohexane ring enhanced receptor affinity while reducing side effects commonly associated with opioid medications.

Case Study 2: Antioxidant Properties

Research conducted on metal complexes involving cyclohexanamine showed promising results in antioxidant activity. These complexes were tested against free radicals and exhibited superior scavenging abilities compared to conventional antioxidants like ascorbic acid.

特性

IUPAC Name |

(1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEFKPPJPOWCSZ-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478748 | |

| Record name | Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824938-97-8 | |

| Record name | Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。